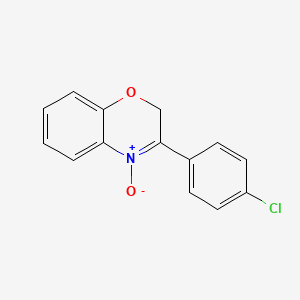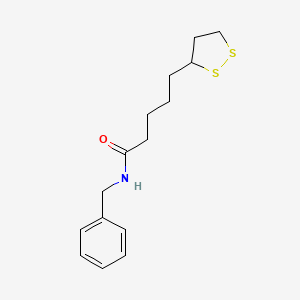
Anthra(2,3-b)furan-5,10-dione, 2,3-dihydro-4,6,8-trihydroxy-3-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthra(2,3-b)furan-5,10-dione, 2,3-dihydro-4,6,8-trihydroxy-3-(2-hydroxyethyl)- is a complex organic compound belonging to the class of anthraquinones. This compound is characterized by its unique structure, which includes a furan ring fused to an anthraquinone core, along with multiple hydroxyl groups and a hydroxyethyl side chain. It has garnered significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anthra(2,3-b)furan-5,10-dione derivatives typically involves the cyclization of linear anthrafurandiones. One common method includes the acylation of various hydrazides with acyl chlorides, followed by cyclodehydration under mild conditions using reagents such as carbon tetrachloride (CCl4) and triphenylphosphine (PPh3) in the presence of triethylamine (Et3N) . This method yields a series of anthra(2,3-b)furan-5,10-dione derivatives with varying substituents.
Industrial Production Methods
Industrial production methods for anthra(2,3-b)furan-5,10-dione derivatives are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
Anthra(2,3-b)furan-5,10-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions are common, where alkoxy groups can be replaced by amine residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reactions with primary and secondary amines under mild conditions can result in the replacement of alkoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted anthra(2,3-b)furan-5,10-dione derivatives, which may exhibit unique fluorescence properties .
科学的研究の応用
Anthra(2,3-b)furan-5,10-dione derivatives have a wide range of scientific research applications:
作用機序
The mechanism of action of anthra(2,3-b)furan-5,10-dione derivatives involves their interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, these compounds can interfere with DNA replication and transcription, leading to antiproliferative effects in cancer cells . The presence of hydroxyl groups and the furan ring contribute to their binding affinity and specificity.
類似化合物との比較
Anthra(2,3-b)furan-5,10-dione derivatives are compared with other similar compounds, such as:
- Anthra(2,3-b)thiophene-5,10-diones
- Naphtho(2,3-a)indole-5,10-diones
These compounds share a similar core structure but differ in the heterocyclic ring fused to the anthraquinone. Anthra(2,3-b)furan-5,10-dione derivatives have shown superior antiproliferative activity compared to their thiophene and pyrrole analogs .
特性
CAS番号 |
74277-84-2 |
|---|---|
分子式 |
C18H14O7 |
分子量 |
342.3 g/mol |
IUPAC名 |
4,6,8-trihydroxy-3-(2-hydroxyethyl)-2,3-dihydronaphtho[2,3-f][1]benzofuran-5,10-dione |
InChI |
InChI=1S/C18H14O7/c19-2-1-7-6-25-12-5-10-15(17(23)13(7)12)18(24)14-9(16(10)22)3-8(20)4-11(14)21/h3-5,7,19-21,23H,1-2,6H2 |
InChIキー |
PTHBKNSHSCMKBV-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(O1)C=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)

![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)






![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
